molecular formula C3H12N3OP B14458598 Bis(aminomethyl)phosphorylmethanamine CAS No. 71619-88-0

Bis(aminomethyl)phosphorylmethanamine

Cat. No.: B14458598
CAS No.: 71619-88-0
M. Wt: 137.12 g/mol
InChI Key: FUHPGHHWZFACQK-UHFFFAOYSA-N
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Description

Bis(aminomethyl)phosphorylmethanamine is an organophosphorus compound with the molecular formula C₃H₁₃N₃OP It is known for its unique structure, which includes both aminomethyl and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(aminomethyl)phosphorylmethanamine typically involves the reaction of tris(aminomethyl)phosphine oxide with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(NH2CH2)3PO+3CH2O+3NH3(NH2CH2)2P(O)CH2NH2+3H2O\text{(NH}_2\text{CH}_2\text{)}_3\text{PO} + 3\text{CH}_2\text{O} + 3\text{NH}_3 \rightarrow \text{(NH}_2\text{CH}_2\text{)}_2\text{P(O)CH}_2\text{NH}_2 + 3\text{H}_2\text{O} (NH2​CH2​)3​PO+3CH2​O+3NH3​→(NH2​CH2​)2​P(O)CH2​NH2​+3H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(aminomethyl)phosphorylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The aminomethyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Bis(aminomethyl)phosphorylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its potential as a biomimetic compound due to its structural similarity to amino acids.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of bis(aminomethyl)phosphorylmethanamine involves its interaction with molecular targets through its aminomethyl and phosphoryl groups. These interactions can lead to the formation of stable complexes with metal ions, making it an effective ligand in catalysis. The compound’s ability to form hydrogen bonds and coordinate with metal centers is crucial for its activity in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Tris(aminomethyl)phosphine oxide
  • Bis(aminomethyl)phosphinate
  • Aminomethylphosphonic acid

Uniqueness

Bis(aminomethyl)phosphorylmethanamine is unique due to its combination of aminomethyl and phosphoryl groups, which provide it with distinct chemical properties. This combination allows it to participate in a variety of chemical reactions and form stable complexes, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

71619-88-0

Molecular Formula

C3H12N3OP

Molecular Weight

137.12 g/mol

IUPAC Name

bis(aminomethyl)phosphorylmethanamine

InChI

InChI=1S/C3H12N3OP/c4-1-8(7,2-5)3-6/h1-6H2

InChI Key

FUHPGHHWZFACQK-UHFFFAOYSA-N

Canonical SMILES

C(N)P(=O)(CN)CN

Origin of Product

United States

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